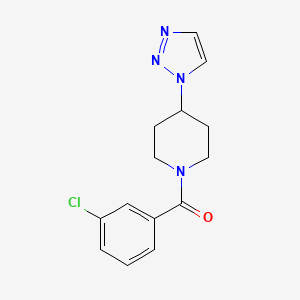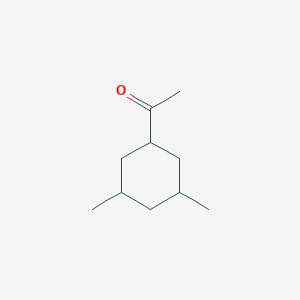
1-(3,5-Dimethylcyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylcyclohexyl)ethan-1-one is a chemical compound with the molecular formula C10H18O . It is a member of the fragrance structural group Alkyl Cyclic Ketones . These fragrances can be described as being composed of an alkyl, R1, and various substituted and bicyclic saturated or unsaturated cyclic hydrocarbons, R2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two methyl groups at the 3rd and 5th positions, and an ethanone group attached to the cyclohexane ring .Mécanisme D'action
DMCE acts as a nucleophile in organic reactions, and its mechanism of action involves the formation of a carbonyl group through the acylation of a ketone or aldehyde. DMCE also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi. The exact mechanism of action of DMCE in antimicrobial activity is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMCE has been found to exhibit low toxicity and does not cause any adverse effects on human health. However, it can cause skin irritation and allergic reactions in some individuals. DMCE has been shown to have a low potential for bioaccumulation and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
DMCE is a versatile compound that can be used in various organic reactions, making it a valuable reagent in the field of organic chemistry. DMCE is also readily available and relatively inexpensive, making it an attractive choice for lab experiments. However, DMCE has limited solubility in water, which may limit its use in some applications.
Orientations Futures
There are several future directions for the research and development of DMCE. One potential area of research is the development of new antimicrobial agents based on the structure of DMCE. DMCE can also be used as a building block for the synthesis of new pharmaceutical compounds. The environmental impact of DMCE should also be investigated to ensure its safe use in various applications. Overall, DMCE is a promising compound with several potential applications in the field of organic chemistry and beyond.
Méthodes De Synthèse
The synthesis of DMCE can be achieved through several methods, including the Friedel-Crafts acylation of 3,5-dimethylcyclohexanone with ethanoyl chloride in the presence of aluminum chloride, the oxidation of 3,5-dimethylcyclohexanol with chromium trioxide, and the reaction of 3,5-dimethylcyclohexanone with ethylmagnesium bromide followed by oxidation with hydrogen peroxide. The most commonly used method for the synthesis of DMCE is the Friedel-Crafts acylation method, which yields a high purity of DMCE.
Applications De Recherche Scientifique
DMCE has several scientific research applications, including its use as a reagent in organic synthesis, as a fragrance in the perfume industry, and as a flavoring agent in the food industry. DMCE has also been used in the synthesis of various pharmaceutical compounds, such as antihistamines, antipsychotics, and analgesics. DMCE has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
1-(3,5-dimethylcyclohexyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGTDRBAUXTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)
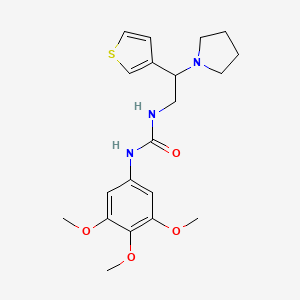
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide](/img/structure/B2881122.png)
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)
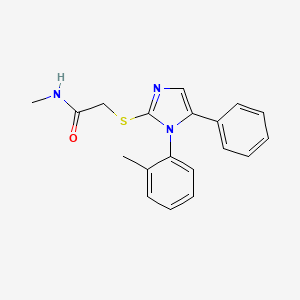
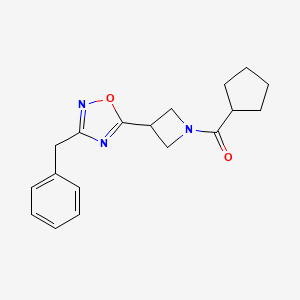
![6-Phenyl-2-({1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2881126.png)

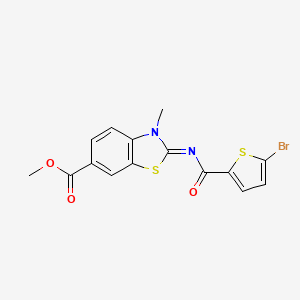

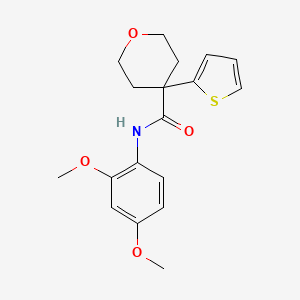
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
